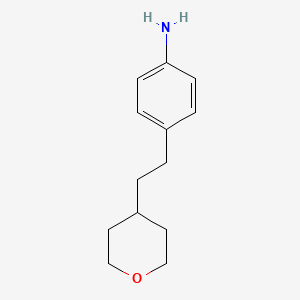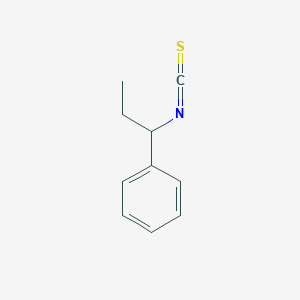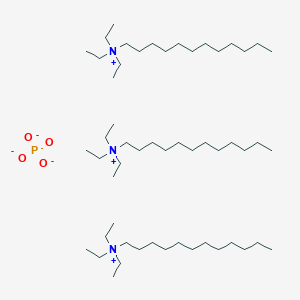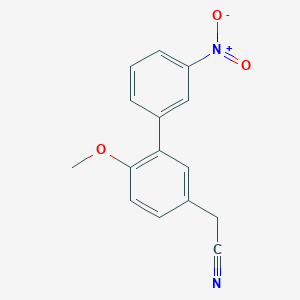
(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is an organic compound characterized by a biphenyl structure with methoxy and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile typically involves a multi-step process:
Nitration: The biphenyl precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitro-biphenyl intermediate is then subjected to methoxylation, often using methanol and a base such as sodium methoxide.
Acetonitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials for electronic applications.
作用機序
The mechanism of action of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
4-Methoxy-3-nitrobiphenyl: Similar structure but lacks the acetonitrile group.
3-Nitro-4-methoxybiphenyl: Another isomer with different positioning of the nitro and methoxy groups.
6-Methoxy-3-nitropyridine-2-acetonitrile: A heterocyclic analog with a pyridine ring instead of a biphenyl structure.
Uniqueness: (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is unique due to the presence of both the methoxy and nitro groups on the biphenyl scaffold, combined with the acetonitrile functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3 |
InChIキー |
PKEMAJOFXWMRKK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




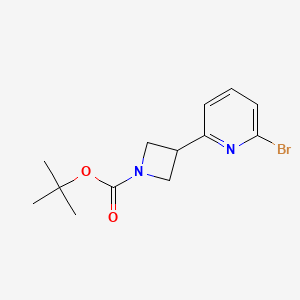


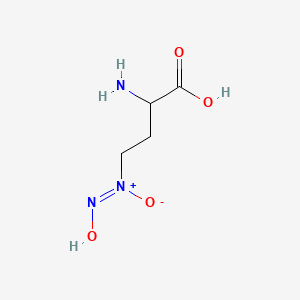
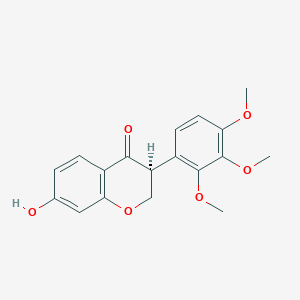
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)

